3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
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Overview
Description
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound that features a phenylamino group attached to a butanone backbone, with a trimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:
Formation of the Phenylamino Group: This can be achieved by reacting aniline with an appropriate alkylating agent under controlled conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Coupling Reactions: The phenylamino group and the cyclohexene ring are then coupled to the butanone backbone using a suitable coupling reagent such as a Grignard reagent or a lithium reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)propan-1-one: Similar structure but with a propanone backbone.
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-1-one: Similar structure but with a pentanone backbone.
Uniqueness
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16/h5-7,9-11,15,18,20H,8,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIQJHHBVOTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402505 |
Source
|
Record name | 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-55-5 |
Source
|
Record name | 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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